molecular formula C18H29BN2O5S B12340890 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12340890
M. Wt: 396.3 g/mol
InChI Key: WZGKNSNTCCLLGM-UHFFFAOYSA-N
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Description

4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound that features a morpholine ring, an ethanesulfonamide group, and a phenyl group substituted with a dioxaborolane moiety

Preparation Methods

The synthesis of 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a sequence of reactions including Miyaura borylation and sulfonylation reactions. The Miyaura borylation reaction is used to introduce the dioxaborolane group onto the phenyl ring, while the sulfonylation reaction attaches the ethanesulfonamide group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities.

    Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it a useful tool for studying enzyme mechanisms. The sulfonamide group can interact with various biological receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- include:

The uniqueness of 4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- lies in its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in various research fields.

Properties

Molecular Formula

C18H29BN2O5S

Molecular Weight

396.3 g/mol

IUPAC Name

2-morpholin-4-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C18H29BN2O5S/c1-17(2)18(3,4)26-19(25-17)15-5-7-16(8-6-15)20-27(22,23)14-11-21-9-12-24-13-10-21/h5-8,20H,9-14H2,1-4H3

InChI Key

WZGKNSNTCCLLGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCOCC3

Origin of Product

United States

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